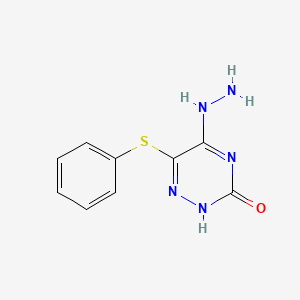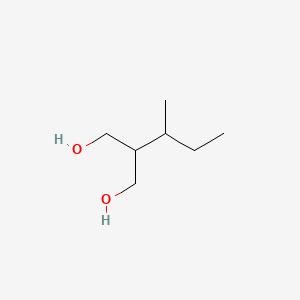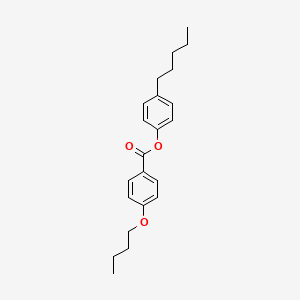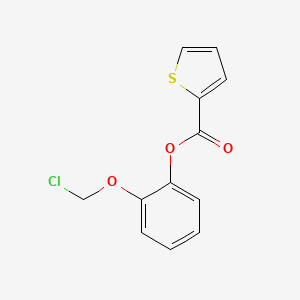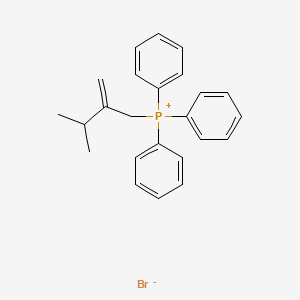
(3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide is a quaternary phosphonium salt with the molecular formula C24H26BrP. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to methylenetriphenylphosphorane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. For instance, triphenylphosphine can react with 3-methyl-2-methylidenebutyl bromide under inert atmosphere conditions to yield the desired phosphonium salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a solvent such as toluene or dichloromethane, and the product is purified through recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It participates in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases such as butyllithium or potassium tert-butoxide. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include methylenetriphenylphosphorane, which is a key intermediate in the Wittig reaction, and various substituted phosphonium salts .
Applications De Recherche Scientifique
(3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in the Wittig reaction for the formation of alkenes.
Biology: It is used in the study of phosphonium salts’ interactions with biological molecules.
Industry: It is used in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of (3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide involves its conversion to methylenetriphenylphosphorane in the presence of a strong base. This intermediate then reacts with carbonyl compounds to form alkenes through the Wittig reaction . The molecular targets and pathways involved include the formation of a phosphonium ylide and its subsequent reaction with aldehydes or ketones .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of the 3-methyl-2-methylidenebutyl group.
(3-Methyl-2-butenyl)triphenyl-phosphonium bromide: Similar but with a different alkyl group.
(3-Methoxymethyl-2-methyl-benzyl)triphenyl-phosphonium bromide: Contains a methoxymethyl group.
Uniqueness
(3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide is unique due to its specific alkyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in specialized organic synthesis applications .
Propriétés
Numéro CAS |
33355-56-5 |
|---|---|
Formule moléculaire |
C24H26BrP |
Poids moléculaire |
425.3 g/mol |
Nom IUPAC |
(3-methyl-2-methylidenebutyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C24H26P.BrH/c1-20(2)21(3)19-25(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18,20H,3,19H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
QFVQOLWINJDXDI-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C(=C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-dihydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-6H-chromen-4-one](/img/structure/B14681752.png)
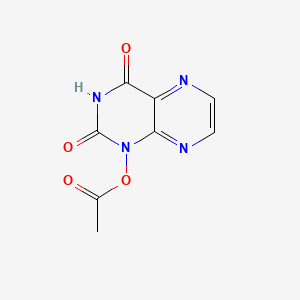
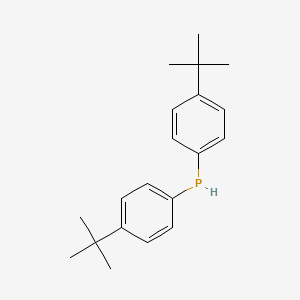

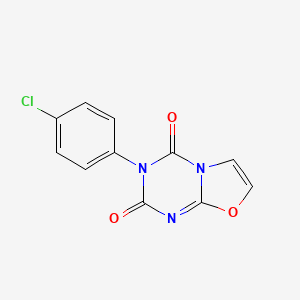
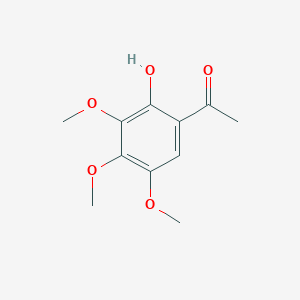
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681793.png)
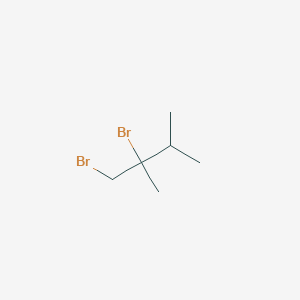
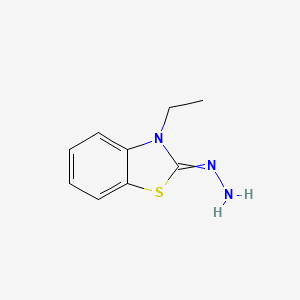
![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)
